molecular formula C16H15FN4O B2424500 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde CAS No. 1006483-41-5

1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

Cat. No.: B2424500
CAS No.: 1006483-41-5
M. Wt: 298.321
InChI Key: HWQMPJKSHQEESL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C16H15FN4O, with an average mass of 298.315 Da and a monoisotopic mass of 298.122986 Da . Detailed structural analysis such as X-ray crystallography or NMR spectroscopy data is not available in the literature.


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 472.0±45.0 °C at 760 mmHg, and a flash point of 239.3±28.7 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Supramolecular Assembly

1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is used in the synthesis of various chemical compounds. For instance, it's utilized in the formation of reduced bipyrazoles through a series of reactions involving acetophenones, yielding N-formylated or N-acetylated derivatives. These compounds have been extensively studied for their molecular structures and supramolecular assembly patterns, providing insights into their potential applications in material science and molecular engineering (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Antimicrobial Agents Synthesis

This compound is involved in the synthesis of new chemical entities with potential antimicrobial properties. For example, derivatives of 1H-1,2,3-triazol-4-yl and pyrazole-4-carbaldehyde have been synthesized, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Application in Green Chemistry

The compound plays a role in green chemistry, evidenced by its use in Knoevenagel condensation reactions in an ionic liquid. This approach demonstrates the compound's utility in environmentally friendly chemical synthesis, offering advantages like higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures, providing insights into their molecular configurations and interactions. These analyses are crucial for understanding the chemical and physical properties of these compounds, which is vital for their potential applications in various fields, including drug design and material science (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).

Properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-3-20-9-15(11(2)18-20)16-12(10-22)8-21(19-16)14-6-4-13(17)5-7-14/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQMPJKSHQEESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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